molecular formula C13H13N3O5S B3406078 2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid CAS No. 21938-67-0

2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid

Cat. No.: B3406078
CAS No.: 21938-67-0
M. Wt: 323.33
InChI Key: JDQHAKNYMPBAMS-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolidinone derivative characterized by a hydrazono group and a 4-hydroxy-3-methoxybenzylidene substituent. The compound is synthesized via a multi-step pathway involving condensation of hydrazides with aldehydes, followed by cyclization with mercaptoacetic acid or related reagents . Its IUPAC name reflects the E-configuration of the hydrazone and benzylidene moieties, critical for maintaining stereochemical integrity in biological interactions .

Properties

IUPAC Name

2-[(2E)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S/c1-21-9-4-7(2-3-8(9)17)6-14-16-13-15-12(20)10(22-13)5-11(18)19/h2-4,6,10,17H,5H2,1H3,(H,18,19)(H,15,16,20)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQHAKNYMPBAMS-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives followed by cyclization with a thiazolidine ring. The structural formula can be represented as follows:

C14H16N4O3S\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This compound features a hydrazone linkage and a thiazolidine ring, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar thiazolidine derivatives. For instance, compounds that share structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways such as PI3K/AKT/mTOR .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
2MCF-710.5Apoptosis induction
2A54912.3PI3K/AKT/mTOR inhibition
2MDA-MB-2319.8EGFR inhibition

Anti-inflammatory Effects

The compound also exhibits significant anti-inflammatory properties. In experimental models, it has been shown to reduce leukocyte migration and total protein concentration in zymosan-induced air pouch models, indicating its potential as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity Data

Dose (mg/kg)Leukocyte Migration Reduction (%)Total Protein Concentration Reduction (%)
1.034.8638.68
2.538.3747.29
5.047.2950.00

The biological activity of this compound is linked to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Signaling Pathways : It has been shown to inhibit critical signaling pathways involved in cell proliferation and survival, particularly the PI3K/AKT/mTOR pathway.
  • Anti-inflammatory Pathways : The reduction in inflammatory mediators suggests that it may modulate cytokine release and leukocyte function.

Case Studies

A notable study evaluated the efficacy of related thiazolidine derivatives in vitro against various cancer types and demonstrated promising results with selectivity indices favoring tumor cells over normal cells . Another investigation focused on the anti-inflammatory potential of similar compounds, confirming their ability to reduce inflammation in animal models without significant toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are a diverse class of heterocyclic compounds with applications in medicinal chemistry. Below is a systematic comparison of the target compound with structurally and functionally related analogs:

Structural Comparison

Compound Name Key Substituents Structural Features Reference
2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid 4-hydroxy-3-methoxybenzylidene, hydrazono, acetic acid Conjugated hydrazone-benzylidene system; polar hydroxy and methoxy groups
(4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid 3-(2-phenylethoxy)phenyl, thioxo group Thioxo substitution at C2; lipophilic phenylethoxy chain
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid 4-benzyloxy-3-methoxybenzylidene, thioxo group Benzyloxy substitution enhances lipophilicity; thioxo at C2
(Z)-5-benzylidene-2-(methylthio)thiazol-4(5H)-one Benzylidene, methylthio Methylthio group at C2; lacks hydrazone moiety
2-((E)-[2-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl)benzoic acid Triazole-sulfanyl, benzoic acid Hybrid triazole-thiazolidinone system; sulfanyl bridge enhances rigidity

Physicochemical Properties

Property Target Compound (Estimated) (4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxo...) {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo...}
Melting Point (°C) ~200–220 (predicted) 172–175 277–280
Solubility Moderate (polar solvents) Low (due to thioxo and phenylethoxy) Very low (high lipophilicity)
Elemental Analysis (C/H/N) ~C 55.0; H 4.0; N 8.0 (predicted) C 60.26; H 4.45; N 3.67 C 58.03; H 4.27; N 3.18
pKa (Predicted) ~4.2 (carboxylic acid) Not reported Not reported

Notes:

  • The target compound’s 4-hydroxy-3-methoxy substituent improves aqueous solubility compared to analogs with bulky lipophilic groups (e.g., phenylethoxy or benzyloxy) .
  • Thioxo substitution (C2) in analogs reduces polarity and may hinder hydrogen bonding .

Stability and Reactivity

  • The target compound’s hydrazone linkage is prone to hydrolysis under acidic conditions, whereas thioxo analogs exhibit greater stability .
  • Conjugation between the benzylidene and hydrazone groups may reduce photodegradation compared to non-conjugated systems .

Q & A

Q. Example Workflow :

React 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide in ethanol under reflux.

Add chloroacetic acid and sodium acetate to form the thiazolidinone ring.

Monitor progress via TLC (silica gel, ethyl acetate/hexane) and purify by recrystallization (methanol/water) .

Basic: How can researchers characterize the compound’s purity and confirm its structural identity?

Methodological Answer:
A multi-technique approach is critical:

  • Elemental Analysis : Verify C, H, N content (e.g., calculated: C 57.82%, H 4.12%; observed: C 58.03%, H 4.27%) .
  • Spectroscopy :
    • 1H/13C NMR : Confirm hydrazono (δ 8.2–8.5 ppm) and thiazolidinone carbonyl (δ 170–175 ppm) signals .
    • IR : Identify C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS to validate molecular ion peaks (e.g., [M+H]+ at m/z 363.08) .

Q. Example Protocol :

Prepare a 10 μM solution of the compound in PBS (pH 7.4).

Titrate into a 1 μM protein solution and fit data to a 1:1 binding model using MicroCal PEAQ-ITC software .

Advanced: How can structural modifications improve metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the acetic acid moiety with a tetrazole group to enhance resistance to esterase cleavage .
  • Prodrug Design : Mask the hydroxyl group as a methoxy or acetyloxy derivative to improve bioavailability .
  • SAR Studies : Test substituents at the 4-hydroxy-3-methoxybenzylidene position for optimal LogP (2–4) and polar surface area (<140 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.